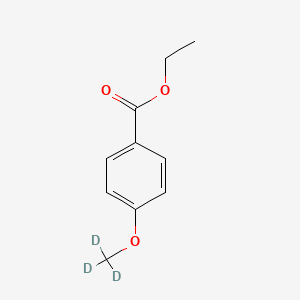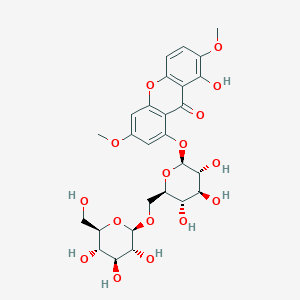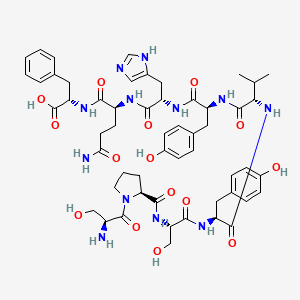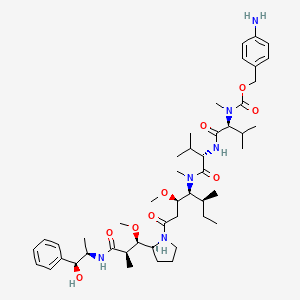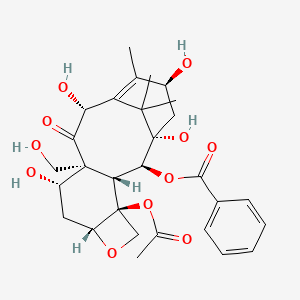
19-hydroxy-10-deacetylbaccatin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is known for its potential antitumor activity and is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 19-hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III .
Industrial Production Methods
Industrial production of this compound often relies on biotransformation processes using microbial strains engineered to express DBAT. This method is considered more sustainable and cost-effective compared to traditional extraction from yew trees .
化学反应分析
Types of Reactions
19-Hydroxy-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Removal of oxygen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, and various oxidizing agents for hydroxylation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include baccatin III and other taxane derivatives, which are further used in the synthesis of paclitaxel .
科学研究应用
19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex taxane derivatives.
Biology: Studied for its cytotoxic effects on various cancer cell lines.
Medicine: Serves as a precursor in the production of paclitaxel, an important anticancer drug.
Industry: Utilized in the development of sustainable production methods for taxane-based compounds .
作用机制
The mechanism of action of 19-hydroxy-10-deacetylbaccatin III involves its conversion to paclitaxel, which disrupts the normal function of microtubules in cancer cells. Paclitaxel binds to tubulin, promoting abnormal polymerization and stabilization of microtubules, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
10-Deacetylbaccatin III: A precursor in the biosynthesis of paclitaxel.
Baccatin III: Another intermediate in the taxane biosynthetic pathway.
Paclitaxel: The final product with significant anticancer activity
Uniqueness
19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of paclitaxel. Its ability to be efficiently converted to paclitaxel through biotransformation processes highlights its importance in sustainable drug production .
属性
分子式 |
C29H36O11 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
InChI 键 |
LCBRTOBUIDCSID-ZHPRIASZSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
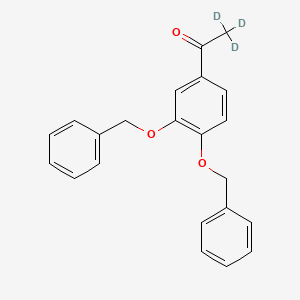
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
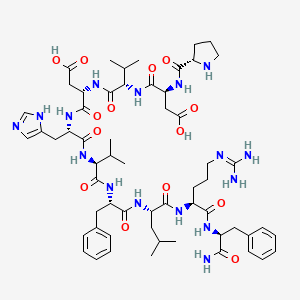
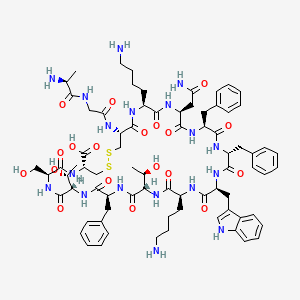
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
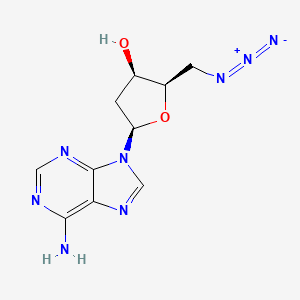
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
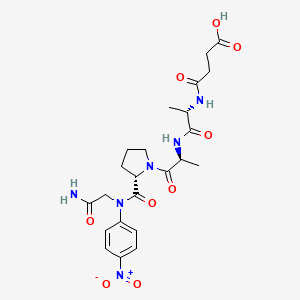
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
